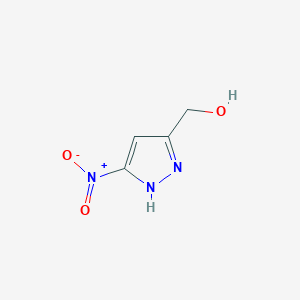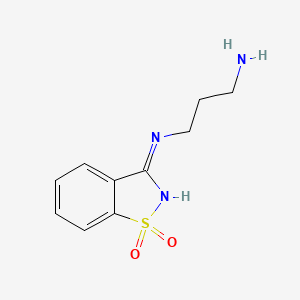
(5-nitro-1H-pyrazol-3-yl)methanol
Overview
Description
“(5-nitro-1H-pyrazol-3-yl)methanol” is a chemical compound with the CAS Number: 1000895-25-9 . It has a molecular weight of 143.1 . The IUPAC name for this compound is also “(5-nitro-1H-pyrazol-3-yl)methanol” and it has an InChI code of 1S/C4H5N3O3/c8-2-3-1-4 (6-5-3)7 (9)10/h1,8H,2H2, (H,5,6) .
Molecular Structure Analysis
The molecular structure of “(5-nitro-1H-pyrazol-3-yl)methanol” is represented by the linear formula C4H5N3O3 . The InChI key for this compound is KXBNQNCHAUDZRL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(5-nitro-1H-pyrazol-3-yl)methanol” is a solid compound with a melting point of 136 - 137 degrees Celsius .Scientific Research Applications
Pharmaceutical Research
(5-nitro-1H-pyrazol-3-yl)methanol: is a compound that has potential applications in pharmaceutical research due to its structural characteristics. The nitro and pyrazole groups are often found in compounds with significant biological activity. For instance, derivatives of this compound could be explored for their antibacterial and antifungal properties as suggested by the brief SAR (structural activity relationship) of similar synthesized compounds .
Material Science
In material science, this compound could be used as a precursor for the synthesis of more complex molecules that have specific physical properties. Its solid form and melting point of 136 - 137°C suggest it could contribute to the development of materials that require thermal stability .
Energetic Materials Chemistry
The nitropyrazole building block is important in the chemistry of energetic materials, which includes explosives and propellant ingredients. The high densities and high enthalpies of formation associated with nitropyrazoles make them valuable for creating new high-energy compounds .
Crystallography
The compound’s ability to form crystals makes it relevant for crystallographic studies. Understanding its crystal packing and density can provide insights into the influence of different substituents on the physical properties of materials .
Chemical Synthesis
This compound can serve as an intermediate in the synthesis of various organic molecules. Its reactivity due to the nitro group allows for further functionalization, which is crucial in the development of new chemical entities .
Analytical Chemistry
In analytical chemistry, (5-nitro-1H-pyrazol-3-yl)methanol could be used as a standard or reference compound in chromatography or spectrometry to identify or quantify similar compounds within a mixture .
Quantum Chemical Calculations
The compound’s structure is suitable for quantum chemical calculations to predict properties like reactivity, stability, and interaction with other molecules. This is essential for designing molecules with desired characteristics before they are synthesized in the lab .
Environmental Chemistry
Lastly, the environmental impact of such compounds, especially their degradation products, can be an area of study. Research could focus on the compound’s breakdown in various environmental conditions and its potential effects on ecosystems .
Safety and Hazards
The safety information for “(5-nitro-1H-pyrazol-3-yl)methanol” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Future Directions
properties
IUPAC Name |
(5-nitro-1H-pyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c8-2-3-1-4(6-5-3)7(9)10/h1,8H,2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBNQNCHAUDZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670602 | |
| Record name | (3-Nitro-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-nitro-1H-pyrazol-3-yl)methanol | |
CAS RN |
1000895-25-9 | |
| Record name | (3-Nitro-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea](/img/structure/B1418104.png)
![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)
![6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B1418109.png)
![7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418110.png)




![(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-acetic acid](/img/structure/B1418120.png)
![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)


![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)